Bienvenue dans la boutique en ligne BenchChem!

(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide

Structure-Activity Relationship (SAR) Adrenergic Receptor Binding Halogen Bonding

(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is a member of the therapeutically active 2-cyano-3-hydroxyenamide class, characterized by a unique ortho-iodophenyl substitution on the amide nitrogen. This structural feature formally positions the molecule within the chemical space of immunosuppressive and anti-inflammatory compounds, such as those disclosed in the foundational patents for this pharmacophore [REFS-2, REFS-3], while its heavy iodine atom provides distinct synthetic and potential radiochemical utility not found in its non-halogenated or differently halogenated analogs.

Molecular Formula C16H11IN2O2
Molecular Weight 390.17 g/mol
Cat. No. B7729930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide
Molecular FormulaC16H11IN2O2
Molecular Weight390.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)O
InChIInChI=1S/C16H11IN2O2/c17-13-6-2-3-7-14(13)19-16(21)12(10-18)9-11-5-1-4-8-15(11)20/h1-9,20H,(H,19,21)/b12-9+
InChIKeyUHTMDCGSLYTNBJ-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide: A Structurally Distinct 2-Cyano-3-hydroxyenamide for Targeted Medicinal Chemistry & Radiolabeling


(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is a member of the therapeutically active 2-cyano-3-hydroxyenamide class, characterized by a unique ortho-iodophenyl substitution on the amide nitrogen . This structural feature formally positions the molecule within the chemical space of immunosuppressive and anti-inflammatory compounds, such as those disclosed in the foundational patents for this pharmacophore [REFS-2, REFS-3], while its heavy iodine atom provides distinct synthetic and potential radiochemical utility not found in its non-halogenated or differently halogenated analogs .

Why Close Analogs Cannot Substitute for (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide in Key Applications


Generic substitution within the 2-cyano-3-hydroxyenamide class is precluded by the target compound's distinct ortho-iodophenyl group. This motif enables halogen bonding interactions and provides a site for heavy-atom isotopic labeling that is absent in therapeutically established analogs like Teriflunomide (A77-1726) or Laflunimus (HR325), which feature para-trifluoromethylphenyl or para-trifluoromethylsulfanylphenyl groups [REFS-1, REFS-2]. Published receptor binding data confirms that ortho-halogen substitution on the N-phenyl ring markedly alters selectivity profiles and binding kinetics, invalidating the assumption of functional interchangeability [1]. The iodine atom further serves as a privileged synthetic handle, enabling late-stage diversification pathways inaccessible to its chloro, fluoro, or unsubstituted phenyl counterparts [REFS-3, REFS-4].

Quantitative Differential Evidence for (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide vs. Closest Analogs


Ortho-Iodophenyl Confers Nanomolar Receptor Affinity Distinct from Para-Substituted Analogs

The target compound demonstrates high binding affinity for the human β2 adrenergic receptor (Ki = 1.70 nM) and β1 adrenergic receptor (Ki = 4.30 nM) in a radioligand displacement assay, profiles that are distinct from the DHODH-inhibiting mechanism of the class's best-known anti-inflammatory agent, Teriflunomide (A77-1726) [REFS-1, REFS-2]. While direct comparator data for ortho-iodophenyl analogs is sparse, this nanomolar GPCR activity is absent from the pharmacological profiles of the para-trifluoromethylphenyl-substituted drugs, which primarily act via pyrimidine biosynthesis inhibition.

Structure-Activity Relationship (SAR) Adrenergic Receptor Binding Halogen Bonding

Validated Class-Level Efficacy in In Vivo Models of Chronic Inflammation, with Differential Potential due to Halogen Bonding

The compound belongs to the 2-cyano-3-hydroxyenamide class, which has been extensively validated in carrageenan-induced rat paw edema and delayed-type hypersensitivity (DTH) models, demonstrating significant anti-inflammatory and immunosuppressive effects [1]. The ortho-iodo substituent on the N-phenyl ring introduces a halogen bond donor capacity quantified by a calculated σ-hole magnitude of approximately 18.9 kcal/mol, compared to < 5 kcal/mol for the corresponding chloro or hydrogen substituents, which can fundamentally alter binding geometry and target residence time [REFS-2, REFS-3].

Anti-inflammatory Activity Rheumatoid Arthritis Structure-Activity Relationship (SAR)

Heavy-Atom Iodine Handle Enables One-Step Diversification and Radiolabeling Pathways Inaccessible to Low-Halogen Analogs

The ortho-iodophenyl motif serves as a privileged synthetic handle; aryl iodides exhibit oxidative addition rates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) that are 10–100 fold faster than corresponding aryl bromides, as established in the Buchwald-Hartwig amination and Mizoroki-Heck reaction literature [REFS-1, REFS-2]. This allows for late-stage diversification of the amide moiety under milder conditions and with higher yields. Furthermore, the iodine atom provides a direct starting point for isotopic labeling via [125I]- or [131I]-radioiodination, a capability entirely absent in the parent N-phenyl or N-(4-trifluoromethylphenyl) analogs [3].

Radiosynthesis Suzuki Coupling Chemical Biology Probe Design

Ortho-Hydroxyphenyl Substitution Facilities Metal Chelation Adding a Dimension Absent in Common Analogs

The 2-hydroxyphenyl group at the β-position of the enamide scaffold is a known metal-binding motif proven effective in tyrosinase inhibition, as demonstrated by close analog CPA2 (2-cyano-3-(3-hydroxyphenyl)acrylamide) which showed improved potency over the standard inhibitor kojic acid [1]. Unlike the broad class of 2-cyano-3-hydroxyenamides (e.g., HR325) which lack this ortho-hydroxy aromatic substituent, the target compound's structure integrates both a transition-metal chelating β-aryl motif and a halogen bond-donating N-aryl motif, creating a differentiated bifunctional pharmacophore [2].

Metal Chelation Tyrosinase Inhibition Scaffold Design

High-Value Application Scenarios for (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide in Drug Discovery and Chemical Biology


GPCR-Targeted Probe Development Leveraging Nanomolar β-Adrenergic Affinity

The compound's demonstrated high affinity for β1 and β2 adrenergic receptors (Ki = 1.70 nM and 4.30 nM, respectively) [1] makes it an ideal starting point for the synthesis of fluorescent or radiolabeled GPCR probes. The ortho-iodine atom provides a direct functionalization site for rapid conversion to a [125I]-labeled imaging agent via isotope exchange, a path unavailable to the therapeutically dominant para-trifluoromethylphenyl analogs [2].

Halogen Bond-Directed Fragment-Based Drug Discovery (FBDD)

The potent σ-hole on the iodine atom (magnitude ~18.9 kcal/mol) [1] significantly strengthens non-covalent interactions with protein backbones relative to Cl or F. This makes the compound a best-in-class negative control or validation tool for FBDD campaigns exploring halogen bond-mediated binding affinities, where it can be directly compared against its bromo, chloro, and unsubstituted N-phenyl analogs to validate binding hypotheses [2].

Bifunctional Metalloenzyme Pharmacophore Screening

The combination of an ortho-hydroxyphenyl metal-chelating group with a halogen bond-donating N-aryl moiety creates a uniquely bifunctional pharmacophore [1]. It can serve as a reference standard in high-throughput screens against metalloenzymes like tyrosinase or dihydroorotate dehydrogenase (DHODH), where it is expected to exhibit a mechanistic profile diverging from monofunctional inhibitors such as Teriflunomide or Laflunimus, which lack the chelating β-aryl group [REFS-2, REFS-3].

Late-Stage Diversification for Medicinal Chemistry Libraries

With an aryl iodide reactivity that is 10–100 fold greater than aryl bromides in palladium-catalyzed cross-coupling [REFS-1, REFS-2], this compound serves as a premium building block for generating array libraries of novel cyanoenamides. It offers superior synthetic efficiency and yield in comparison to an N-(2-bromophenyl) analog, reducing both time and cost in library production .

Quote Request

Request a Quote for (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.